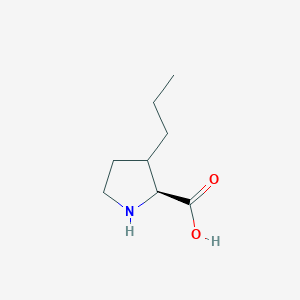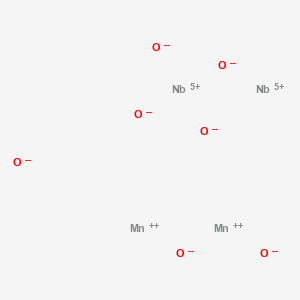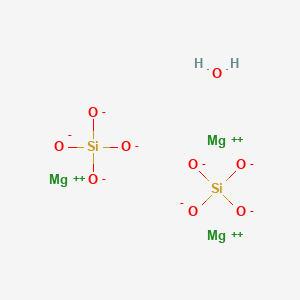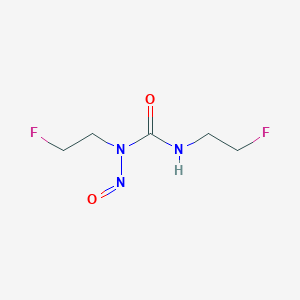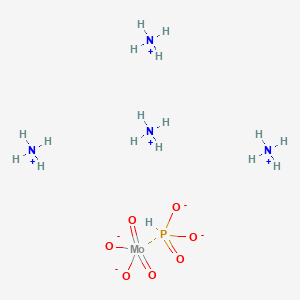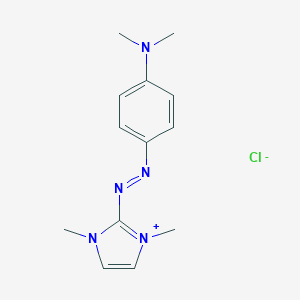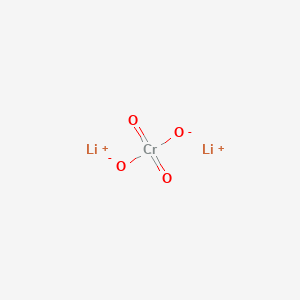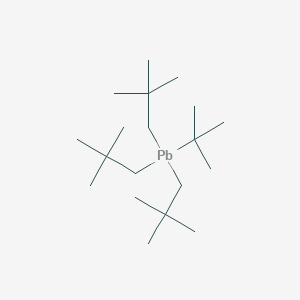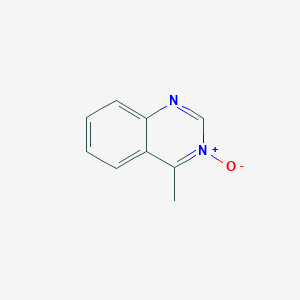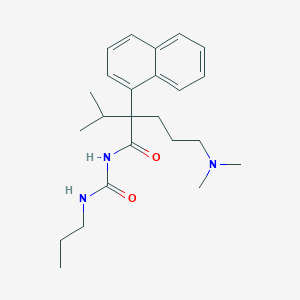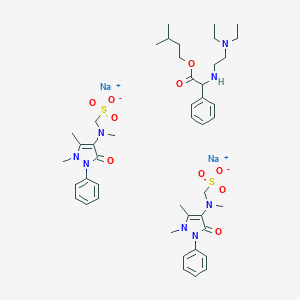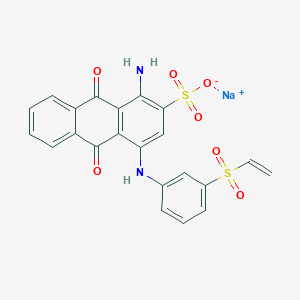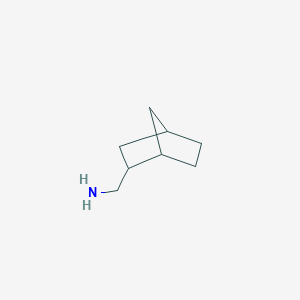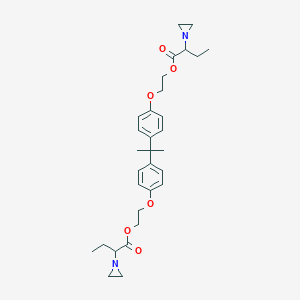
Dicyclopropylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropylmercury (DCPM) is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields. It is a mercury-based compound with two cyclopropyl groups attached to the mercury atom. DCPM has been shown to exhibit interesting biological and chemical properties, making it a subject of interest for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Dicyclopropylmercury is not well understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the mercury atom. The cyclopropyl groups attached to the mercury atom may also play a role in the compound's interactions with biological molecules.
Efectos Bioquímicos Y Fisiológicos
Dicyclopropylmercury has been shown to exhibit antibacterial and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells. The compound has been studied for its potential use in treating various diseases, including bacterial and fungal infections and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicyclopropylmercury has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and handle, and it exhibits unique properties that make it a promising reagent for various reactions. However, Dicyclopropylmercury is also toxic and must be handled with care. It can also be difficult to work with due to its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for research on Dicyclopropylmercury. One area of interest is the compound's potential use in medicine. Further studies are needed to determine the compound's mechanism of action and its potential use in treating various diseases. Another area of interest is the compound's potential use in catalysis and organic synthesis. Further studies are needed to explore the compound's unique properties and its potential applications in these fields. Additionally, studies on the toxicity of Dicyclopropylmercury and its potential environmental impact are also needed.
Métodos De Síntesis
Dicyclopropylmercury can be synthesized by reacting cyclopropylmagnesium bromide with mercury chloride. The reaction results in the formation of Dicyclopropylmercury as a white crystalline solid. The synthesis method is relatively simple and has been well-established in the literature.
Aplicaciones Científicas De Investigación
Dicyclopropylmercury has been studied for its potential applications in various fields, including catalysis, organic synthesis, and medicine. In catalysis, Dicyclopropylmercury has been shown to exhibit unique properties that make it a promising catalyst for various reactions. In organic synthesis, Dicyclopropylmercury has been used as a reagent in the synthesis of various organic compounds. In medicine, Dicyclopropylmercury has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
Número CAS |
13955-96-9 |
|---|---|
Nombre del producto |
Dicyclopropylmercury |
Fórmula molecular |
C6H10Hg |
Peso molecular |
282.74 g/mol |
Nombre IUPAC |
dicyclopropylmercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |
Clave InChI |
QLQAHCXNBPWODX-UHFFFAOYSA-N |
SMILES |
C1CC1[Hg]C2CC2 |
SMILES canónico |
C1CC1[Hg]C2CC2 |
Sinónimos |
Dicyclopropylmercury(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



